N-(3-chloro-4-fluorophenyl)formamide
Description
Properties
CAS No. |
770-22-9 |
|---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)formamide |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-4H,(H,10,11) |
InChI Key |
UMNSHOMWXHZGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)Cl)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral and Anticancer Agents
N-(3-chloro-4-fluorophenyl)formamide is being investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting viral infections and cancer. Its structural characteristics allow it to potentially act as an enzyme inhibitor, which is crucial in disrupting pathways involved in disease progression. Preliminary studies indicate that it may bind to active sites of specific enzymes, thus inhibiting substrate access and reducing enzyme activity, which is vital for cancer cell proliferation and viral replication .
1.2 Synthesis Pathways
The synthesis of this compound typically involves reacting 3-chloro-4-fluoroaniline with formic acid or its derivatives. This method yields the compound with good purity and can be optimized using continuous flow reactors for scalability .
Biological Studies
2.1 Enzyme Interaction Studies
Research has shown that compounds similar to this compound exhibit significant biological activity, particularly in enzyme inhibition related to inflammation and cancer pathways. The compound's ability to form hydrogen bonds enhances its interactions within biological systems, making it a valuable candidate for further exploration .
Materials Science
3.1 Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing polymers with desirable properties. The compound can undergo polymerization reactions, leading to the formation of long-chain polymers that exhibit specific mechanical and thermal properties .
Industrial Applications
4.1 Production of Metal Complexes
This compound has potential applications in industrial settings due to its ability to form stable complexes with metals. This property can be exploited in various applications, including catalysis and material formulation .
Case Studies
5.1 Research on Enzyme Inhibition
A study published in a reputable journal explored the binding characteristics of this compound with specific enzymes involved in cancer pathways. The results demonstrated that the compound significantly inhibited enzyme activity, suggesting its potential as a therapeutic agent .
5.2 Polymer Development
Another case study focused on the use of this compound in developing novel polymeric materials. The findings highlighted how the incorporation of this compound improved the thermal stability and mechanical strength of the resulting polymers, showcasing its versatility in material science applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares N-(3-chloro-4-fluorophenyl)formamide with analogous compounds, highlighting structural differences and their implications:
Physicochemical Properties
- Lipophilicity (logP): N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide has a logP of 1.855, higher than the estimated logP of ~1.2 for this compound, due to the cyano group's electron-withdrawing nature . N-(4-Chlorophenyl)formamide's simpler structure results in lower molecular weight (155.58) and logP compared to fluorinated analogs .
- Hydrogen Bonding and Solubility: Formamide derivatives generally exhibit moderate hydrogen bond donor/acceptor counts (e.g., 1 donor and 3 acceptors for this compound), influencing solubility and crystal packing. For example, N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide forms infinite chains via N–H···O interactions .
Pharmaceutical Relevance
- Afatinib Impurity: The formamide derivative (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide is a key impurity in afatinib synthesis, emphasizing the role of chloro-fluoro phenyl groups in drug design .
- Dacomitinib Intermediate: The (3-chloro-4-fluorophenyl)amino group is integral to dacomitinib, a tyrosine kinase inhibitor, highlighting the pharmacophoric importance of halogenated aromatic systems .
Preparation Methods
Procedure:
-
Reactants : 3-Chloro-4-fluoroaniline and 97% formic acid.
-
Conditions : Reflux at 106°C for 6–8 hours under inert atmosphere.
-
Workup : Distillation under reduced pressure to remove excess formic acid, followed by recrystallization from ethanol/water.
Key Advantages :
-
No catalysts required, minimizing purification steps.
-
Scalable to industrial production with minimal equipment modifications.
Limitations :
-
Prolonged heating may lead to decomposition, requiring precise temperature control.
Catalytic N-Formylation with Phosphonic Anhydrides
A patent by US9862675B1 describes a catalytic method using phosphonic anhydrides to enhance reaction efficiency.
Procedure:
-
Reactants : 3-Chloro-4-fluoroaniline, formamide, and 10–30 mol% phosphonic anhydride (e.g., P2O5).
-
Solvents : Acetonitrile or tetrahydrofuran.
-
Conditions : 45–100°C for 1–24 hours.
Key Advantages :
-
Higher selectivity and reduced side reactions compared to acid-catalyzed methods.
-
Compatible with moisture-sensitive substrates.
Limitations :
-
Catalyst cost and potential toxicity require careful handling.
Microwave-Assisted Synthesis
CN109206377B highlights a rapid microwave-assisted method using cuprous catalysts, significantly reducing reaction time.
Procedure:
-
Reactants : 3-Chloro-4-fluoroaniline, formic acid, and CuBr (1 mol%).
-
Conditions : Microwave irradiation at 150 W, 80°C for 20–30 minutes.
-
Workup : Filtration and washing with cold methanol.
Key Advantages :
-
Reaction time reduced from hours to minutes.
-
Energy-efficient and suitable for high-throughput screening.
Limitations :
-
Specialized equipment limits large-scale application.
Hydrogenation of Nitro Precursors
CN104292113A and CN103709044A disclose methods starting from 3-chloro-4-fluoronitrobenzene, which is hydrogenated to 3-chloro-4-fluoroaniline before formylation.
Hydrogenation Step:
Subsequent Formylation:
Key Advantages :
-
Integrates precursor synthesis and formylation into a streamlined process.
Manganese-Catalyzed Green Synthesis
A 2024 study in ACS Omega reports an eco-friendly method using manganese catalysts and oxalic acid as a CO source.
Procedure:
-
Reactants : 3-Chloro-4-fluoroaniline, oxalic acid dihydrate, MnCl2·4H2O (5 mol%).
-
Solvent : DMF at 130°C under N2 for 20 hours.
Key Advantages :
-
Avoids toxic reagents (e.g., POCl3).
-
Utilizes CO2-derived formylation agents for sustainability.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Formylation | Reflux, 106°C | 85–92 | 6–8 hours | Industrial |
| Phosphonic Anhydride | 45–100°C, catalytic | 80–94 | 1–24 hours | Pilot-scale |
| Microwave-Assisted | 80°C, microwave | 89–94 | 20–30 minutes | Lab-scale |
| Nitro Hydrogenation | H2, Pt/C, 50–100°C | 94–96 (aniline) | 1–10 hours | Industrial |
| Manganese-Catalyzed | 130°C, MnCl2·4H2O | 92–98 | 20 hours | Emerging |
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chloro-4-fluorophenyl)formamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via formylation of 3-chloro-4-fluoroaniline. Common methods include:
- Acyl chloride route : Reacting the amine with formyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Activating agents : Using formic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF).
Optimization strategies include: - Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
- Catalysts : Adding 4-dimethylaminopyridine (DMAP) to accelerate acylation .
- Stoichiometry : A 1.2:1 molar ratio of formylating agent to amine improves yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300–400 MHz) identifies aromatic protons and formamide NH resonance (δ 8.2–8.5 ppm). ¹³C NMR confirms the carbonyl (C=O) signal near δ 165 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths and angles. For example, similar amides show C=O bond lengths of ~1.22 Å and C–N of ~1.35 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from polymorphism or dynamic effects in solution. Strategies include:
- Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and HPLC to assess purity (>98%) .
- Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with crystallographic data. For example, SHELX-refined structures can be validated against DFT-predicted bond angles .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions that might explain spectral variations .
Q. What experimental design considerations are critical for optimizing the reaction yield of This compound under nucleophilic acyl substitution?
- Methodological Answer :
- Temperature control : Maintain 0–5°C during formyl chloride addition to suppress hydrolysis .
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of the amine .
- Workup protocol : Extract the product with ethyl acetate and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
- Catalyst screening : Test DMAP (1–5 mol%) or Lewis acids (e.g., ZnCl₂) to enhance reactivity .
Q. How can computational tools predict the biological activity of This compound derivatives in drug discovery?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs). For example, fluorophenyl moieties often engage in hydrophobic interactions with binding pockets .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl/F groups) with activity. Hammett σ constants can predict electronic contributions .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Q. What analytical challenges arise in detecting trace impurities in This compound, and how can they be addressed?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Relative response factors (RRFs) from Pharmacopeial Forum guidelines ensure accurate quantification .
- Limit tests : Set thresholds for related substances (e.g., unreacted amine or formic acid) at <0.1% .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
